An In-depth Technical Guide to the Synthesis and Characterization of Quetiapine Sulfone
An In-depth Technical Guide to the Synthesis and Characterization of Quetiapine Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine is an atypical antipsychotic medication widely prescribed for the treatment of schizophrenia and bipolar disorder. During its metabolism and under certain stress conditions, quetiapine can undergo oxidation to form various degradation products. One of the principal oxidation impurities is Quetiapine Sulfone. The identification, synthesis, and characterization of such impurities are critical for ensuring the safety, efficacy, and quality of the pharmaceutical product. This guide provides a comprehensive overview of the synthesis and characterization of Quetiapine Sulfone, detailing experimental protocols, key analytical data, and visualized workflows.
Quetiapine Sulfone, an impurity of the antipsychotic Quetiapine, is formed through the oxidation of the sulfur atom in the dibenzothiazepine ring of the parent molecule.[1] Understanding its formation and properties is crucial for the development of stable quetiapine formulations and for accurate impurity profiling in quality control.
Synthesis of Quetiapine Sulfone
The synthesis of Quetiapine Sulfone is typically achieved through the oxidation of Quetiapine. This process can be accomplished using various oxidizing agents. Forced degradation studies of Quetiapine often result in the formation of its sulfone derivative, particularly under oxidative stress conditions.[2][3]
Experimental Protocol: Oxidation of Quetiapine to Quetiapine Sulfone
This protocol describes a common method for the synthesis of Quetiapine Sulfone using hydrogen peroxide as the oxidizing agent.
Materials:
-
Quetiapine or Quetiapine Fumarate
-
Hydrogen Peroxide (H₂O₂)
-
Methanol
-
Sodium Tungstate Dihydrate (catalyst)
-
Deionized Water
-
Sodium Bicarbonate (or other suitable base for neutralization if starting from a salt)
-
Organic solvent for extraction (e.g., Chloroform or Dichloromethane)
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation of Quetiapine Free Base (if starting from Quetiapine Fumarate):
-
Dissolve Quetiapine Fumarate in a mixture of chloroform and water.[4]
-
Adjust the pH to approximately 8 with a 10% sodium bicarbonate solution to neutralize the fumaric acid and liberate the free base.[4]
-
Separate the organic layer, wash it with deionized water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Quetiapine free base.
-
-
Oxidation Reaction:
-
Dissolve the Quetiapine free base in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium tungstate dihydrate to the solution, which acts as a catalyst for the sulfoxidation.
-
To this stirred solution, add hydrogen peroxide (e.g., 50% solution) dropwise at ambient temperature. The amount of oxidizing agent may need to be adjusted to favor the formation of the sulfone over the sulfoxide.
-
Monitor the reaction progress using a suitable chromatographic technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The residue can be purified using column chromatography or recrystallization to isolate the Quetiapine Sulfone.
-
Characterization of Quetiapine Sulfone
The structural confirmation and purity assessment of the synthesized Quetiapine Sulfone are accomplished through a combination of spectroscopic and chromatographic techniques.
Quantitative Data Summary
| Property | Data | Reference(s) |
| Chemical Name | 2-[2-[4-(5,5-Dioxidodibenzo[b,f]\thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol | |
| CAS Number | 329216-65-1 | |
| Molecular Formula | C₂₁H₂₅N₃O₄S | |
| Molecular Weight | 415.51 g/mol |
Spectroscopic Data
| Technique | Observed Characteristics | Reference(s) |
| Mass Spectrometry (MS) | A protonated molecular ion peak at m/z 416 (M+H) would be expected, corresponding to the addition of two oxygen atoms to the Quetiapine molecule. The mass spectrum of a related sulfoxide showed a peak at m/z 400 (M+H). The sulfone would be 16 Da higher. | |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show a characteristic strong S=O stretching band for the sulfone group. For the related sulfoxide, this appears at 1016 cm⁻¹. The sulfone absorption would be at a different characteristic frequency. Also expected are bands for O-H, C-H (aromatic and aliphatic), C=C/C=N, and C-O-C stretching. | |
| ¹H NMR Spectroscopy | Compared to Quetiapine, a downfield shift in the signals of the aromatic protons adjacent to the oxidized sulfur atom is expected. | |
| ¹³C NMR Spectroscopy | An upfield shift is anticipated for the carbon signals adjacent to the oxidized sulfur atom (C-14 and C-18) due to the oxidation of the sulfur. |
Experimental Protocols for Characterization
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized Quetiapine Sulfone and to separate it from the starting material and other by-products.
-
Method: A stability-indicating reverse-phase HPLC method is typically used.
-
Column: Inertsil-3 C8 (150 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 0.01 M di-potassium hydrogen orthophosphate, pH 6.8) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 217 nm.
-
Sample Preparation: Dissolve an accurately weighed sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a known concentration.
-
2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with an electrospray ionization (ESI) source is commonly employed.
-
The sample, after separation by LC, is introduced into the mass spectrometer.
-
The mass spectrum will show the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, which should correspond to the calculated molecular weight of Quetiapine Sulfone.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed chemical structure of Quetiapine Sulfone.
-
Method:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the presence of the sulfone group and the integrity of the rest of the molecular structure.
-
4. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule, particularly the sulfone group.
-
Method:
-
Prepare a sample pellet with potassium bromide (KBr) or analyze as a thin film.
-
Record the IR spectrum and identify the characteristic absorption bands, especially the strong S=O stretching vibration.
-
